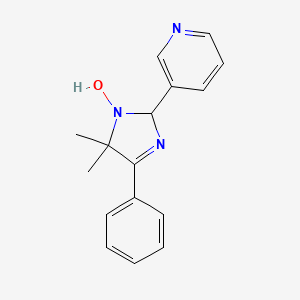
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is a member of pyridines.
Applications De Recherche Scientifique
pH Monitoring Applications
One significant application of compounds related to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is in pH monitoring. A study by Kirilyuk et al. (2005) on a series of related nitroxides demonstrated their utility in pH-sensitive environments due to protonation of the amidino moiety and basic groups at the imidazole ring. This broad range of pH-sensitivity is particularly useful for biophysical and biomedical applications, including pH-monitoring in the stomach (Kirilyuk et al., 2005).
Structural Characterization and Crystal Structures
Studies on compounds structurally similar to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine have focused on their synthesis and crystal structure characterization. For example, Ma et al. (2018) investigated derivatives of 2-chloromethyl-pyridine, providing insights into their crystal structures and hydrogen-bonding interactions, which are crucial for understanding the structural dynamics of similar compounds (Ma et al., 2018).
Synthesis and Chemical Properties
The synthesis and characterization of imidazole-pyridine derivatives are a key area of research, offering insights into their properties and potential applications. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, exploring their optical properties and discussing their potential as emitters with large Stokes' shifts (Volpi et al., 2017).
Biomedical Applications
Another important area of research involves the exploration of imidazole-pyridine derivatives for biomedical applications. Bukowski & Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which were then tested for antituberculotic activity, highlighting the potential medical applications of these compounds (Bukowski & Janowiec, 1996).
Propriétés
Nom du produit |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
|---|---|
Formule moléculaire |
C16H17N3O |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H17N3O/c1-16(2)14(12-7-4-3-5-8-12)18-15(19(16)20)13-9-6-10-17-11-13/h3-11,15,20H,1-2H3 |
Clé InChI |
ILDXDHGIXWBHLY-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
SMILES canonique |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





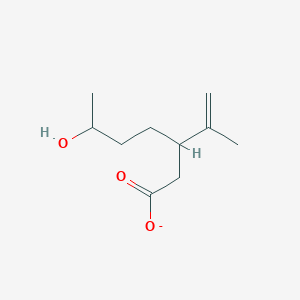
![4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
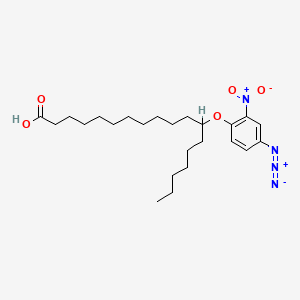
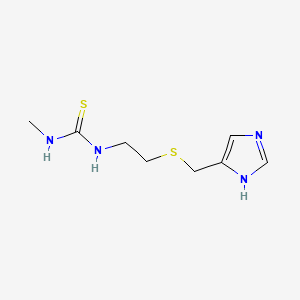

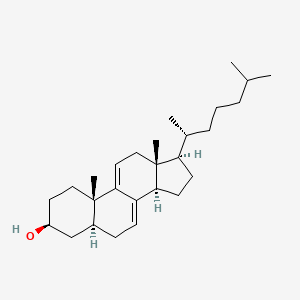
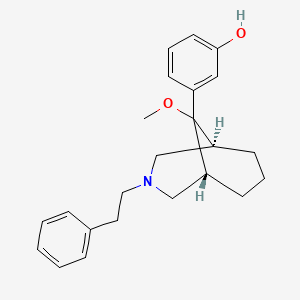


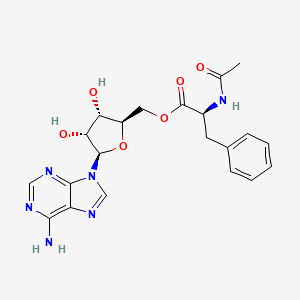
![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)